Cas no 937843-60-2 ((2-fluoro-4-nitrophenyl)methanamine)

(2-fluoro-4-nitrophenyl)methanamine structure
937843-60-2 structure
Product Name:(2-fluoro-4-nitrophenyl)methanamine
Número CAS:937843-60-2
MF:C7H7FN2O2
Megavatios:170.141084909439
CID:1000104
PubChem ID:45121148
Update Time:2023-11-28

(2-fluoro-4-nitrophenyl)methanamine Propiedades químicas y físicas

Nombre e identificación

    • Benzenemethanamine, 2-fluoro-4-nitro-
    • (2-fluoro-4-nitrophenyl)methanamine
    • 2-Fluoro-4-nitrobenzenemethanamine (ACI)
    • 2-Fluoro-4-nitrobenzylamine
    • Renchi: 1S/C7H7FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2
    • Clave inchi: PFNBFQGEYYHVRJ-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C=C(F)C(CN)=CC=1)=O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2

(2-fluoro-4-nitrophenyl)methanamine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1826-5g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2 95%
5g
$347 2023-09-07
Alichem
A012000237-250mg
2-Fluoro-4-nitrobenzylamine
937843-60-2 97%
250mg
$489.60 2023-08-31
Alichem
A012000237-500mg
2-Fluoro-4-nitrobenzylamine
937843-60-2 97%
500mg
$855.75 2023-08-31
Alichem
A012000237-1g
2-Fluoro-4-nitrobenzylamine
937843-60-2 97%
1g
$1490.00 2023-08-31
Enamine
EN300-1850274-1g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
1g
$160.0 2023-09-19
Enamine
EN300-1850274-5g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
5g
$525.0 2023-09-19
Enamine
EN300-1850274-10g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
10g
$837.0 2023-09-19
Enamine
EN300-1850274-0.05g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
0.05g
$134.0 2023-09-19
Enamine
EN300-1850274-0.1g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
0.1g
$141.0 2023-09-19
Enamine
EN300-1850274-0.25g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
0.25g
$147.0 2023-09-19

(2-fluoro-4-nitrophenyl)methanamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, reflux
Referencia
Substituted phenylureas and phenylamides as vanilloid receptor ligands and their preparation
, United States, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Tetrahydrofuran ;  6 h, reflux
Referencia
Preparation of methylsulfonamidomethylphenylpryidinylmethylpropanamide derivatives and analogs for use as vanilloid receptor ligands
, United States, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, reflux
Referencia
Substituted pyrazolyl-based carboxamide and urea derivatives bearing a phenyl moiety substituted with an N-containing group as vanilloid receptor ligands and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Tetrahydrofuran ;  6 h, reflux
Referencia
Preparation of amine substituted methanesulfonamide derivatives as vanilloid receptor ligands
, United States, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  6 h, reflux; reflux → rt
1.2 Reagents: Potassium bicarbonate ;  pH 12 - 13, rt
Referencia
Preparation of methylsulfonamidomethylphenylpyridinylmethylpropanamide derivatives and analogs for use as vanilloid receptor ligands
, United States, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  15 h, reflux
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  15 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, reflux
Referencia
Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template
Ann, Jihyae; Sun, Wei; Zhou, Xing; Jung, Aeran; Baek, Jisoo; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3603-3607

(2-fluoro-4-nitrophenyl)methanamine Raw materials

(2-fluoro-4-nitrophenyl)methanamine Preparation Products

Proveedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.